2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an isonicotinonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Acetyl Intermediate: This step involves the reaction of naphthalene with an appropriate acylating agent under controlled conditions to form the naphthalen-2-yloxy acetyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with a piperidine derivative to form the piperidin-3-yl moiety.
Coupling with Isonicotinonitrile: Finally, the piperidin-3-yl intermediate is coupled with isonicotinonitrile under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Nanotechnology: Its reactivity and stability make it suitable for use in the synthesis of nanomaterials.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)pyridine
- 2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)benzene
Uniqueness
What sets 2-((1-(2-(Naphthalen-2-yloxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile apart is its combination of a piperidine ring with a naphthalene moiety and an isonicotinonitrile group. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-14-17-9-10-25-22(12-17)29-21-6-3-11-26(15-21)23(27)16-28-20-8-7-18-4-1-2-5-19(18)13-20/h1-2,4-5,7-10,12-13,21H,3,6,11,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPIKXDHMDRQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)OC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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